2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1873523-29-5
VCID: VC7755901
InChI: InChI=1S/C8H6BrF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
SMILES: C1=CN=C(C=C1Br)NC(=O)OCC(F)(F)F
Molecular Formula: C8H6BrF3N2O2
Molecular Weight: 299.047

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate

CAS No.: 1873523-29-5

Cat. No.: VC7755901

Molecular Formula: C8H6BrF3N2O2

Molecular Weight: 299.047

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate - 1873523-29-5

Specification

CAS No. 1873523-29-5
Molecular Formula C8H6BrF3N2O2
Molecular Weight 299.047
IUPAC Name 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate
Standard InChI InChI=1S/C8H6BrF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
Standard InChI Key KRFLPIGISISMID-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Br)NC(=O)OCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate is inferred as C₈H₆BrF₃N₂O₂, with a theoretical molecular weight of 299.05 g/mol. Its structure consists of a pyridine ring substituted at position 2 with a carbamate group (-NH-C(O)-O-) and at position 4 with a bromine atom. The carbamate’s oxygen atom is further bonded to a 2,2,2-trifluoroethyl moiety (-CH₂CF₃), imparting significant electronegativity and lipophilicity to the molecule.

Structural Analysis

Key structural features include:

  • Pyridine Core: The aromatic heterocycle provides a planar framework conducive to π-π stacking interactions and hydrogen bonding.

  • Bromine Substituent: Positioned at the para position relative to the carbamate group, bromine enhances molecular polarizability and influences electronic distribution across the ring .

  • Trifluoroethyl Group: The -CF₃ group introduces strong electron-withdrawing effects, potentially altering reactivity and metabolic stability compared to non-fluorinated analogs.

PropertyValue/Description
Molecular FormulaC₈H₆BrF₃N₂O₂
Molecular Weight299.05 g/mol
IUPAC Name2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate
SMILESC1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F
Key Functional GroupsCarbamate, Pyridine, Bromine, Trifluoroethyl

Synthesis and Reaction Dynamics

The synthesis of this compound likely follows established carbamate formation protocols, analogous to methods reported for its 5-bromo isomer.

Synthetic Pathway

  • Starting Materials:

    • 4-Bromopyridin-2-amine

    • 2,2,2-Trifluoroethyl chloroformate

  • Reaction Mechanism:

    • The amine reacts with chloroformate under basic conditions (e.g., triethylamine or NaHCO₃), facilitating nucleophilic acyl substitution.

    • Deprotonation of the amine enhances its nucleophilicity, attacking the electrophilic carbonyl carbon of the chloroformate.

    • HCl byproduct is neutralized by the base, driving the reaction to completion.

4-Bromopyridin-2-amine+ClC(O)OCH₂CF₃Base2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate+HCl\text{4-Bromopyridin-2-amine} + \text{ClC(O)OCH₂CF₃} \xrightarrow{\text{Base}} \text{2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate} + \text{HCl}

Optimization Considerations

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or THF is commonly used for their inertness and solubility properties.

  • Yield: Expected to range between 65–85%, comparable to analogous syntheses.

Comparative Analysis with Structural Analogs

The position of bromine substitution critically influences molecular behavior:

CompoundBromine PositionMolecular Weight (g/mol)Key Application
2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate4299.05Hypothesized enzyme inhibition
2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate5299.04Cytochrome P450 studies
2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate5 (with CH₃ at 6)313.07Pharmaceutical intermediate

Electronic Effects: The 4-bromo substitution may enhance resonance stabilization of the pyridine ring compared to 5-bromo analogs, altering redox potentials and binding affinities.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing kinase inhibitors or antimicrobial agents.

  • Material Science: Fluorinated carbamates contribute to hydrophobic coatings or liquid crystal formulations .

  • Analytical Chemistry: Potential use as a derivatization agent for mass spectrometry due to its ionization-enhancing groups.

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